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3''-Adenylylstreptomycin(2+) -

3''-Adenylylstreptomycin(2+)

Catalog Number: EVT-1595893
CAS Number:
Molecular Formula: C31H53N12O18P+2
Molecular Weight: 912.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3''-adenylylstreptomycin(2+) is dication of 3''-adenylylstreptomycin. It is a conjugate acid of a 3''-adenylylstreptomycin.
Overview

3'-Adenylylstreptomycin(2+) is a complex aminoglycoside antibiotic derived from streptomycin, characterized by the addition of an adenylyl group at the 3' position. This modification can alter its pharmacological properties, including its antibacterial efficacy and resistance to enzymatic degradation. The compound plays a significant role in the study of antibiotic resistance mechanisms and the development of new therapeutic strategies.

Source

3'-Adenylylstreptomycin is primarily obtained through the enzymatic modification of streptomycin, which is produced by the bacterium Streptomyces griseus. The compound can also be synthesized chemically in laboratory settings, allowing for detailed studies on its structure and function.

Classification

3'-Adenylylstreptomycin belongs to the class of aminoglycoside antibiotics. These compounds are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 30S subunit. This classification underscores its potential use in treating various bacterial infections, particularly those caused by Gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of 3'-Adenylylstreptomycin involves several key steps that can be approached via both natural extraction and synthetic pathways. A notable synthetic route includes:

  1. Fragment Coupling: The synthesis begins with the preparation of key intermediates such as isothiocyanate and partially protected β-lysine, which are coupled to form a thiourea intermediate.
  2. Formation of Gulosamine Core: The gulosamine sugar core is synthesized through methods like thio-phenol Ferrier-type rearrangements, which allow for functionalization at discrete alcohol sites.
  3. Final Assembly: The final assembly involves deprotection and cyclization steps to yield 3'-Adenylylstreptomycin in good yields, leveraging techniques such as Lewis acid-catalyzed reactions and hydrogenolysis for purification .

Technical Details

The synthetic approach typically employs various protective group strategies to ensure selectivity during reactions. For example, protecting groups such as Boc (tert-butoxycarbonyl) are used to shield reactive amines until they are required for further coupling reactions. Additionally, methodologies like Staudinger–aza-Wittig reactions facilitate the conversion of azides to isothiocyanates in a single step, enhancing yield and efficiency .

Molecular Structure Analysis

Structure

The molecular formula for 3'-Adenylylstreptomycin is C31H51N12O18PC_{31}H_{51}N_{12}O_{18}P. Its structure features a central streptamine core linked to an adenylyl moiety at the 3' position, which significantly affects its interaction with bacterial ribosomes.

Data

  • Molecular Weight: Approximately 785.8 g/mol.
  • Structural Characteristics: The compound exhibits multiple stereocenters, contributing to its biological activity and specificity.
Chemical Reactions Analysis

Reactions

3'-Adenylylstreptomycin undergoes various chemical reactions that can affect its stability and activity:

  1. Enzymatic Inactivation: In bacteria, enzymes such as adenylyltransferases can modify streptomycin into 3'-Adenylylstreptomycin, leading to reduced antibiotic efficacy.
  2. Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, which can lead to degradation products that may possess altered biological activities .

Technical Details

Understanding these reactions is crucial for developing strategies to counteract antibiotic resistance. Research has shown that modifications at specific positions can significantly influence the susceptibility of aminoglycosides to enzymatic degradation .

Mechanism of Action

Process

The primary mechanism of action for 3'-Adenylylstreptomycin involves binding to the bacterial ribosome's 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, ultimately leading to the production of nonfunctional proteins.

Data

  • Binding Affinity: Studies have shown that modifications like adenylylation can alter binding affinity and efficacy against various bacterial strains.
  • Resistance Mechanisms: Bacteria may develop resistance through enzymatic modification or mutations in ribosomal RNA that reduce binding efficiency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and polar solvents, reflecting its ionic nature due to the presence of multiple amine groups.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to extreme pH levels.
  • Reactivity: Reacts with acids and bases; undergoes hydrolysis under harsh conditions.

Relevant data indicate that these properties are crucial for determining appropriate storage conditions and formulation strategies for therapeutic applications .

Applications

3'-Adenylylstreptomycin has significant scientific uses:

  1. Antibiotic Research: It serves as a model compound for studying antibiotic resistance mechanisms in bacteria.
  2. Drug Development: Insights gained from studying this compound contribute to the design of new aminoglycoside derivatives with improved efficacy against resistant strains.
  3. Biological Assays: Used in assays to evaluate ribosomal function and protein synthesis inhibition mechanisms.
Biosynthetic Origins and Enzymatic Pathways

Streptomycin 3''-Adenylyltransferase (EC 2.7.7.47) as a Key Catalytic Agent

Streptomycin 3''-adenylyltransferase (EC 2.7.7.47), also termed aminoglycoside 3''-adenylyltransferase or AAD(3''), catalyzes the ATP-dependent adenylylation of streptomycin at its 3''-hydroxyl position. This reaction yields 3''-adenylylstreptomycin(2+) and inorganic diphosphate (PP~i~), rendering streptomycin inactive against bacterial ribosomes [1] [5] [7]. The enzyme belongs to the nucleotidyltransferase family, which transfers nucleotide groups to acceptor molecules [1] [4].

ATP-Dependent Adenylylation Mechanisms

The catalytic process requires Mg²⁺ as a cofactor and follows a sequential mechanism:

  • ATP Binding: Induces conformational changes in the enzyme’s two-domain structure (N-terminal adenylyltransferase domain, C-terminal helical domain), repositioning critical residues for antibiotic binding [3].
  • Streptomycin Orientation: Positions the streptidine (ring A), streptose (ring B), and N-methyl-L-glucosamine (ring C) moieties within the interdomain cleft. The 3''-OH group of ring C aligns near ATP’s α-phosphate [3].
  • Adenylyl Transfer: Glu-87 acts as a catalytic base, deprotonating the 3''-OH to facilitate nucleophilic attack on ATP’s α-phosphate. This forms a pentacoordinate transition state stabilized by two Mg²⁺ ions [3].

Table 1: Key Catalytic Features of Streptomycin 3''-Adenylyltransferase

FeatureDetail
Systematic NameATP:streptomycin 3''-adenylyltransferase
ReactionATP + streptomycin ⇌ diphosphate + 3''-adenylylstreptomycin(2+)
Catalytic BaseGlu-87 (deprotonates 3''-OH)
Metal Ion Dependence2× Mg²⁺ (stabilize ATP phosphates; coordinate Asp-47, Asp-49, Glu-87)
Conformational Change11° domain rotation upon ATP binding (opens active-site cleft)

Substrate Specificity and Reaction Kinetics

The enzyme exhibits dual substrate specificity:

  • Primary Substrate: Streptomycin (K~m~ = 18 µM) and dihydrostreptomycin (near-identical kinetics) [3] [5].
  • Secondary Substrate: Spectinomycin (modified at position 9-OH). Kinetic studies show 40% lower efficiency compared to streptomycin [3] [5].
  • Nucleotide Specificity: ATP is the exclusive nucleotide donor; GTP, CTP, and UTP show no activity [4] [7].

Mutagenesis studies reveal residues critical for substrate discrimination:

  • Trp-173 and Asp-178 are essential for streptomycin binding but dispensable for spectinomycin modification [3].
  • Arg-192 stabilizes ATP’s bridging oxygen, enabling Mg²⁺ coordination [3].

Role in Streptomycin Inactivation by R-Factor-Carrying E. coli

Plasmid-encoded aadA genes (e.g., in Salmonella enterica, Escherichia coli) confer high-level resistance to streptomycin (MIC >512 µg/mL) and spectinomycin [3] [4] [8]. Key molecular mechanisms include:

  • R-Factor Transmission: Horizontal transfer of aadA-bearing plasmids disseminates resistance across Gram-negative pathogens [4] [8].
  • Enzymatic Efficiency: 3''-Adenylylstreptomycin(2+) loses affinity for the 16S rRNA decoding site due to steric hindrance from the bulky adenyl group [3] [8].
  • Physiological Impact: Adenylylated streptomycin fails to inhibit ribosomal translocation and protein synthesis, enabling bacterial survival [3].

Table 2: Resistance Profiles Mediated by AAD(3'') Enzymes

Host BacteriumGenetic ContextResistance Level (Streptomycin)Cross-Resistance
Escherichia coliR-plasmid (aadA1)>512 µg/mLSpectinomycin
Salmonella entericaChromosomal ISelement>256 µg/mLSpectinomycin
Klebsiella pneumoniaeIntegron cassette>512 µg/mLSpectinomycin

Evolutionary Conservation of ANT(3'') Enzymatic Activity Across Bacterial Taxa

ANT(3'') enzymes exhibit conserved catalytic motifs despite sequence divergence:

  • Taxonomic Distribution: Genes encoding AAD(3'') occur in Actinobacteria (e.g., Streptomyces spp.), Proteobacteria (E. coli, S. enterica), and Gram-positive pathogens (Enterococcus) [4] [8].
  • Structural Conservation: All ANT(3'') enzymes share:
  • N-terminal ATP-binding pocket (GxGxG motif).
  • C-terminal substrate-binding domain with variable residues governing antibiotic specificity [3] [8].
  • Evolutionary Origins: str cluster genes in Streptomyces griseus (streptomycin producer) show homology to aadA in pathogens, suggesting gene transfer from antibiotic producers to soil bacteria and pathogens [2] [8].

Table 3: Evolutionary Traits of ANT(3'') Enzymes

Evolutionary FeatureManifestation
Gene HomologystrS in S. griseus shares 58% identity with aadA in S. enterica
Catalytic Domain RetentionMg²⁺-ATP binding site (Asp-47, Asp-49, Glu-87) conserved in all taxa
Functional DivergenceStreptomyces enzymes self-protect; pathogens use aadA purely for resistance

Properties

Product Name

3''-Adenylylstreptomycin(2+)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate

Molecular Formula

C31H53N12O18P+2

Molecular Weight

912.8 g/mol

InChI

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/p+2/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1

InChI Key

XXCKFFAFJMNLBC-YSLWDUGSSA-P

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O

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